Tenoxicam-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

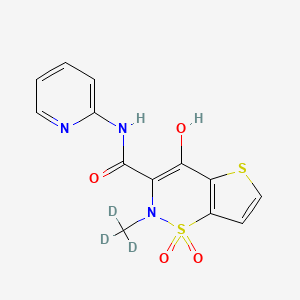

Tenoxicam-D3 es una versión marcada con deuterio de Tenoxicam, un fármaco antiinflamatorio no esteroideo (AINE) con propiedades analgésicas y antipiréticas. El Tenoxicam se utiliza comúnmente para tratar afecciones como la artritis reumatoide, la osteoartritis y otros trastornos musculoesqueléticos. El marcaje con deuterio en this compound se utiliza principalmente para fines de investigación, particularmente en estudios farmacocinéticos y metabólicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tenoxicam-D3 implica la incorporación de átomos de deuterio en la molécula de Tenoxicam. Esto se puede lograr mediante varios métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un enfoque común es el uso de dimetilsulfóxido deuterado (DMSO-d6) como disolvente en la reacción .

Métodos de producción industrial

La producción industrial de this compound sigue principios similares a la síntesis de Tenoxicam, con pasos adicionales para garantizar la incorporación de deuterio. El proceso implica múltiples etapas, incluida la preparación de intermediarios, reacciones de intercambio de deuterio y pasos de purificación para obtener el producto final marcado con deuterio .

Análisis De Reacciones Químicas

Tipos de reacciones

Tenoxicam-D3 experimenta varias reacciones químicas, que incluyen:

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones generalmente implican temperaturas controladas y niveles de pH para garantizar rendimientos óptimos .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir los alcoholes o aminas correspondientes .

Aplicaciones Científicas De Investigación

Tenoxicam-D3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Estudios farmacocinéticos: Se utiliza para estudiar la absorción, distribución, metabolismo y excreción de Tenoxicam en el cuerpo.

Estudios metabólicos: Ayuda a comprender las vías metabólicas e identificar metabolitos.

Desarrollo de fármacos: Se utiliza en el desarrollo de nuevas formulaciones y sistemas de administración.

Investigación biológica: Investiga los efectos de Tenoxicam en varios sistemas y procesos biológicos.

Mecanismo De Acción

El mecanismo de acción de Tenoxicam-D3 es similar al de Tenoxicam. Ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que participa en la síntesis de prostaglandinas. Las prostaglandinas son mediadores de la inflamación, el dolor y la fiebre. Al inhibir la COX, this compound reduce la producción de prostaglandinas, lo que alivia la inflamación, el dolor y la fiebre .

Comparación Con Compuestos Similares

Compuestos similares

Meloxicam: Otro AINE de tipo oxicam con propiedades antiinflamatorias y analgésicas similares.

Piroxicam: Un AINE de tipo oxicam utilizado para indicaciones similares a las de Tenoxicam.

Celecoxib: Un inhibidor selectivo de la COX-2 con propiedades antiinflamatorias.

Singularidad de Tenoxicam-D3

This compound es único debido a su marcaje con deuterio, lo que proporciona ventajas distintas en las aplicaciones de investigación. La incorporación de deuterio puede afectar los perfiles farmacocinéticos y metabólicos del fármaco, lo que lo convierte en una herramienta valiosa para estudiar el comportamiento e las interacciones de los fármacos en el cuerpo .

Propiedades

Fórmula molecular |

C13H11N3O4S2 |

|---|---|

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide |

InChI |

InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i1D3 |

Clave InChI |

LZNWYQJJBLGYLT-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |

SMILES canónico |

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)

![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)

![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)